molecular formula C18H15ClN6OS B1238747 (6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B1238747
M. Wt: 398.9 g/mol
InChI Key: IWCYENBWEJPXTF-PNZWKLPWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(5-chloro-3-methyl-1-phenyl-4-pyrazolyl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Activity : A study on the synthesis of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives, including compounds similar to the requested chemical, demonstrated good anticancer activity against human breast and lung cancer cell lines. The interaction of these compounds with bovine serum albumin was also investigated, highlighting their potential in cancer therapy (Gaonkar et al., 2018).

Antiallergy Activity

  • Synthesis and Antiallergy Activity : Another study focused on the synthesis of 6-substituted [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives. These compounds, related to the chemical of interest, were evaluated for their antiallergic activities. This indicates the potential use of such compounds in the treatment of allergic reactions (Suzuki et al., 1992).

Insecticidal Activities

  • Synthesis and Biological Evaluation for Insecticidal Activities : A study on 1,3,4-thiadiazolo[3,2-a]pyrimidinone mesoionic derivatives, structurally similar to the requested compound, showed that these compounds exhibited insecticidal activities. This suggests their potential application in pest control and agriculture (He et al., 2019).

Antiepileptic Properties

  • Synthesis and Evaluation of Antiepileptic Properties : Novel derivatives of 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one showed significant antiepileptic activity. These compounds are structurally related to the requested compound, indicating the potential for development of antiepileptic drugs (Karthick et al., 2016).

Synthesis of Novel Derivatives

  • Novel Derivatives Synthesis : Research on the synthesis of new bioactive compounds using 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives, which are structurally similar to the requested compound, has led to the development of various novel pharmaceuticals (Hosseini et al., 2021).

properties

Molecular Formula

C18H15ClN6OS

Molecular Weight

398.9 g/mol

IUPAC Name

(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C18H15ClN6OS/c1-3-14-23-25-16(20)13(17(26)21-18(25)27-14)9-12-10(2)22-24(15(12)19)11-7-5-4-6-8-11/h4-9,20H,3H2,1-2H3/b13-9-,20-16?

InChI Key

IWCYENBWEJPXTF-PNZWKLPWSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=C(N(N=C3C)C4=CC=CC=C4)Cl)/C(=O)N=C2S1

SMILES

CCC1=NN2C(=N)C(=CC3=C(N(N=C3C)C4=CC=CC=C4)Cl)C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=C(N(N=C3C)C4=CC=CC=C4)Cl)C(=O)N=C2S1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.